molecular formula C10H19NO2 B2721285 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol CAS No. 1862399-71-0

2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol

Cat. No. B2721285
CAS RN: 1862399-71-0
M. Wt: 185.267
InChI Key: QTLMMBKPFMRYCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of the similar compound mentioned above was achieved through a Mannich reaction involving curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The Mannich reaction is a suitable method to introduce an aminoalkyl substituent into a molecule .


Molecular Structure Analysis

The structure of the synthesized compound was confirmed on the basis of FTIR, 1H-NMR, 13C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC) and 2D Heteronuclear Multiple Bond Correlation (HMBC), and mass spectral data .


Chemical Reactions Analysis

The Mannich reaction used in the synthesis of the similar compound provides a method to introduce an aminoalkyl substituent into a molecule. In several instances, the Mannich derivatives exhibit better activity than the corresponding parent analogs .

Scientific Research Applications

Chemosensors for Heavy Metal Detection

A study by Lee et al. (2013) explored the properties and characteristics of squarylium-based chemosensors, specifically a compound with a cyclobutane core, for the detection of Hg2+ ions. The chemosensor exhibited a significant color change upon interaction with Hg2+, indicating its potential application in environmental monitoring and heavy metal detection (Lee et al., 2013).

Synthetic Intermediates in Medicinal Chemistry

Research by Petrov et al. (2015) highlighted the synthesis of 2-dimethylamino-1-benzothiophen-6-ol as a key intermediate in the production of selective estrogen receptor modulators like Raloxifene and its analogs. This work underscores the importance of cyclobutane derivatives and morpholinyl groups in synthesizing complex molecules for therapeutic purposes (Petrov et al., 2015).

Advanced Materials and Catalysis

The synthesis and application of donor-acceptor cyclobutanes as reported by Moustafa et al. (2010) demonstrate their role in creating advanced materials with potential applications in catalysis. The study discusses the formation of cyclobutanes and their stereoselective synthesis, highlighting the cyclobutane structure's versatility in chemical reactions (Moustafa et al., 2010).

Photocatalysis and Light-Driven Reactions

Lei et al. (2017) presented a method for the intermolecular [2+2] photodimerization of chalcones and cinnamic acid derivatives under visible light, resulting in the formation of cyclobutanes. This research points to the potential of cyclobutane derivatives in developing light-driven synthetic methodologies (Lei et al., 2017).

Structural and Mechanistic Insights

A remarkable study by Legrand et al. (2010) achieved the single-crystal X-ray structure determination of 1,3-dimethylcyclobutadiene, providing critical insights into the molecular structure of cyclobutane derivatives. This research offers a foundational understanding of the structural properties of cyclobutanes, facilitating their application in various scientific fields (Legrand et al., 2010).

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7-5-11(6-8(2)13-7)9-3-4-10(9)12/h7-10,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLMMBKPFMRYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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